

Application Notes and Protocols for Generating a Stac2 Conditional Knockout Mouse Model

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Compound of Interest

Compound Name: *Stac protein*

Cat. No.: *B1171205*

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Introduction

Stac2 (SH3 and Cysteine Rich Domain 2) is a protein implicated in the regulation of voltage-gated calcium channels and intracellular signaling pathways.[1] It is notably expressed in neuronal tissues where it interacts with L-type calcium channels, suggesting a significant role in neuronal calcium signaling.[2] Furthermore, Stac2 has been identified as a negative regulator of osteoclast formation through its interaction with the RANK signaling complex. To facilitate a deeper understanding of Stac2's function in specific cell types and at different developmental stages, a conditional knockout (cKO) mouse model is an invaluable tool. This document provides detailed application notes and protocols for the generation of a Stac2 conditional knockout mouse model utilizing the highly efficient Easi-CRISPR methodology.

Rationale for a Conditional Knockout Model

A constitutive knockout of Stac2 may lead to embryonic lethality or complex developmental phenotypes that could obscure the tissue-specific functions of the gene in adult mice. A conditional knockout strategy, primarily using the Cre-LoxP system, allows for the spatial and temporal control of gene inactivation.[3][4][5] This approach is crucial for dissecting the precise roles of Stac2 in neuronal function, bone biology, and potentially other physiological processes, thereby providing a more nuanced understanding of its contributions to health and disease.

Expected Phenotype

Given the known functions of *Stac2*, the phenotype of a conditional knockout mouse will likely depend on the specific Cre driver line used to excise the floxed *Stac2* allele. Based on current knowledge, researchers can anticipate the following potential phenotypes:

- Neuronal-specific knockout: May exhibit alterations in synaptic transmission, calcium channel function, and potentially behavioral changes related to learning, memory, or motor coordination.[6][7]
- Osteoclast-specific knockout: Could lead to changes in bone density and remodeling, given *Stac2*'s role as a negative regulator of osteoclastogenesis.[8]

It is important to note that the existing commercially available *Stac2* conditional knockout mouse model has limited published phenotype data, highlighting the need for thorough characterization of newly generated lines.[7]

Data Presentation

Table 1: Targeting Vector Components for *Stac2* Conditional Allele

Component	Description	Sequence/Design Consideration
Target Exon(s)	Exon(s) critical for Stac2 protein function. Flanking with LoxP sites will lead to a frameshift mutation upon Cre-mediated excision.	Selection should be based on protein domain organization to ensure a null allele upon deletion.
LoxP Sites	34 bp palindromic sequences recognized by Cre recombinase.	Inserted into introns flanking the target exon(s).
Homology Arms	Sequences homologous to the genomic regions flanking the insertion sites of the LoxP sites. For Easi-CRISPR, short homology arms (50-100 bp) are sufficient.	Designed to match the genomic DNA sequence immediately adjacent to the gRNA cut sites.
gRNAs	Guide RNAs to direct the Cas9 nuclease to the specific genomic locations for DNA cleavage.	Two gRNAs are required, one for each LoxP insertion site.

Table 2: Easi-CRISPR Efficiency for Conditional Allele Generation

Parameter	Reported Efficiency	Reference
Correctly Targeted Pups	8.5% - 100%	[6]
Typical Efficiency Range	25% - 67%	

Experimental Protocols

Protocol 1: Generation of Stac2 Floxed Mice using Easi-CRISPR

This protocol is adapted from the Easi-CRISPR method, which utilizes long single-stranded DNA (ssDNA) donors for high-efficiency gene editing.[6]

1. Design of CRISPR/Cas9 Components and ssDNA Donor:

- gRNA Design: Design two gRNAs targeting the introns flanking the desired exon(s) of the *Stac2* gene. Ensure high on-target and low off-target scores using publicly available design tools.
- ssDNA Donor Design: Synthesize a long ssDNA molecule containing the two LoxP sites and the intervening exon(s), flanked by 50-100 bp homology arms corresponding to the genomic sequence adjacent to the gRNA cut sites.
- Cas9: Obtain high-purity Cas9 protein.

2. Preparation of Injection Mix:

- Prepare a ribonucleoprotein (RNP) complex by incubating the two gRNAs with Cas9 protein.
- Mix the RNP complex with the ssDNA donor in an appropriate injection buffer.

3. Microinjection into Mouse Zygotes:

- Harvest zygotes from superovulated female mice.
- Microinject the CRISPR/Cas9 RNP and ssDNA donor mix into the pronucleus of the zygotes.
- Transfer the microinjected zygotes into pseudopregnant female mice.

4. Genotyping of Founder Mice:

- Extract genomic DNA from tail biopsies of the resulting pups.
- Use PCR with primers flanking the targeted region to screen for the presence of the inserted LoxP sites.
- Confirm the correct insertion and sequence of the floxed allele by Sanger sequencing.

Protocol 2: Breeding Strategy for Conditional Knockout Generation

1. Establish a Floxed Founder Line:

- Breed the correctly genotyped founder mice with wild-type mice to establish a stable germline transmission of the floxed *Stac2* allele (*Stac2^{fl/fl}*).

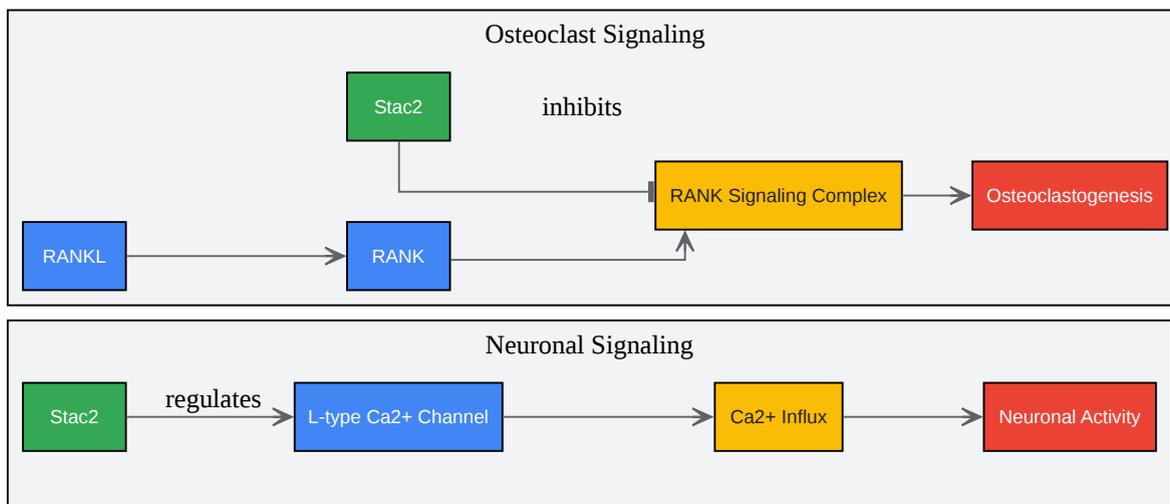
2. Generation of Conditional Knockout Mice:

- Cross the homozygous *Stac2^{fl/fl}* mice with a Cre driver line that expresses Cre recombinase in the tissue or cell type of interest (e.g., a neuron-specific Cre line like Nestin-Cre or an osteoclast-specific line like *Ctsk-Cre*).
- The resulting offspring will have the genotype *Stac2^{fl/fl}; Cre⁺*, in which the *Stac2* gene will be conditionally knocked out in the Cre-expressing cells.

3. Inducible Conditional Knockout (Optional):

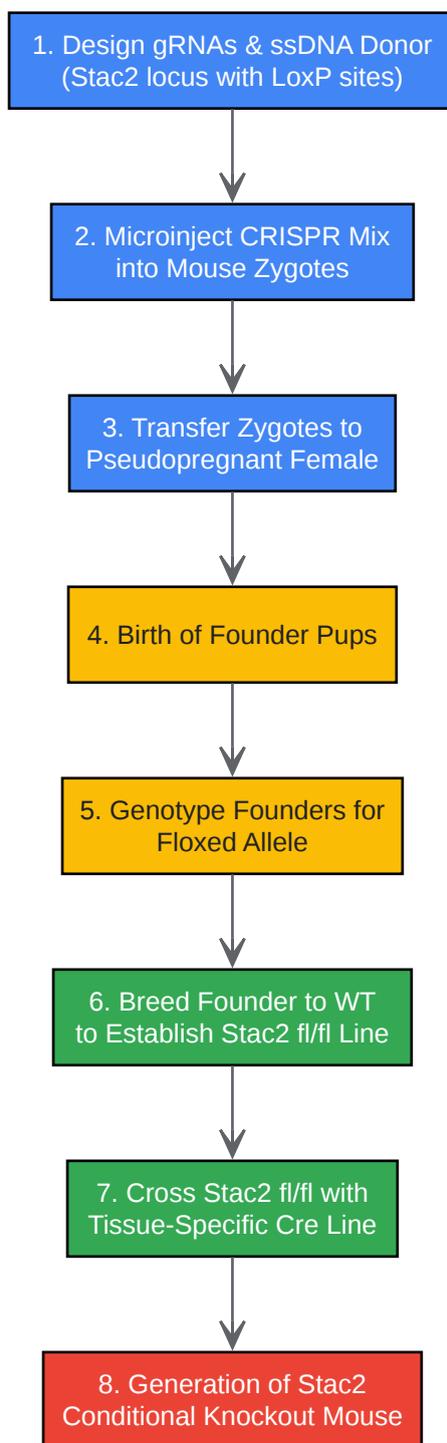
- For temporal control, cross the *Stac2^{fl/fl}* mice with an inducible Cre line, such as a Cre-ERT2 line.
- Gene knockout can then be induced at a desired time by administering tamoxifen to the mice.

Mandatory Visualization



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Caption: Stac2 signaling in neuronal and osteoclast pathways.



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Caption: Workflow for generating a Stac2 conditional knockout mouse.

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